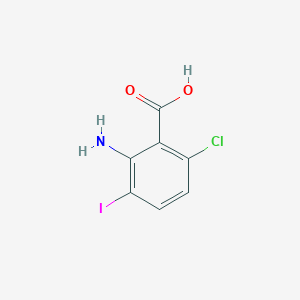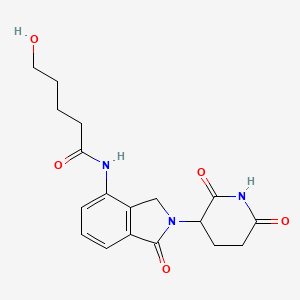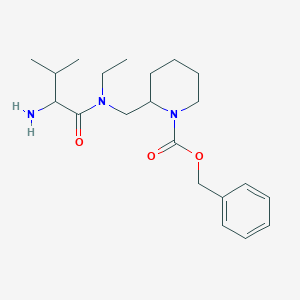
2-Amino-6-chloro-3-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-chloro-3-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of amino, chloro, and iodo substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-chloro-3-iodobenzoic acid typically involves a multi-step process starting from readily available precursors. One common method involves the iodination of methyl anthranilate, followed by a Sandmeyer reaction to introduce the chloro substituent. The steps are as follows:
Iodination: Methyl anthranilate is reacted with an iodine compound to form ethyl 2-amino-5-iodobenzoate.
Sandmeyer Reaction: The ethyl 2-amino-5-iodobenzoate undergoes a Sandmeyer reaction to introduce the chloro group, forming 2-chloro-5-iodobenzoate.
Hydrolysis: The 2-chloro-5-iodobenzoate is then hydrolyzed using sodium hydroxide and ethanol to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves large-scale reactions with controlled conditions to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-chloro-3-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone® in aqueous solution can be used for oxidation reactions under mild conditions.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hypervalent iodine compounds, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-Amino-6-chloro-3-iodobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-3-iodobenzoic acid involves its interaction with molecular targets and pathways in biological systems. The amino, chloro, and iodo groups contribute to its reactivity and ability to form complexes with various biomolecules. These interactions can modulate biological processes, making it a valuable compound for research in medicinal chemistry and pharmacology.
Comparison with Similar Compounds
2-Iodobenzoic Acid: An isomer with similar iodine substitution but lacking the amino and chloro groups.
2-Amino-5-iodobenzoic Acid: Similar structure but with different positioning of the amino and iodo groups.
Uniqueness: 2-Amino-6-chloro-3-iodobenzoic acid is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C7H5ClINO2 |
|---|---|
Molecular Weight |
297.48 g/mol |
IUPAC Name |
2-amino-6-chloro-3-iodobenzoic acid |
InChI |
InChI=1S/C7H5ClINO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) |
InChI Key |
JQGUOMFVRJMQBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(28-Diphenylphosphanyl-8,11,14,17,20,23-hexaoxatricyclo[22.4.0.02,7]octacosa-1(24),2(7),3,5,25,27-hexaen-3-yl)-diphenylphosphane](/img/structure/B14772221.png)





![1,1,1-trifluoro-N-(13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)methanesulfonamide](/img/structure/B14772246.png)




![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)


